molecular formula C21H17Cl2NO5 B371373 2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate CAS No. 331462-33-0

2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate

Cat. No.: B371373
CAS No.: 331462-33-0
M. Wt: 434.3g/mol
InChI Key: KNGBHSDNNLVHDU-UHFFFAOYSA-N
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Description

It is characterized by its complex molecular structure, which includes a naphthalene ring substituted with chlorine and dioxo groups, an ethoxyethyl chain, and a chlorobenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate typically involves multiple steps:

    Formation of the Naphthalene Derivative: The starting material, 3-chloro-1,4-dioxonaphthalene, is synthesized through chlorination and oxidation reactions.

    Amination: The naphthalene derivative undergoes amination with ethoxyethylamine under controlled conditions to form the intermediate compound.

    Esterification: The intermediate is then esterified with 4-chlorobenzoic acid in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and hydroxylated compounds.

Scientific Research Applications

2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(2-methoxyethyl)acetamide
  • 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
  • 7-bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

2-[2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO5/c22-14-7-5-13(6-8-14)21(27)29-12-11-28-10-9-24-18-17(23)19(25)15-3-1-2-4-16(15)20(18)26/h1-8,24H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGBHSDNNLVHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCOCCOC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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